N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14BrFN6OS and its molecular weight is 473.32. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
Compounds related to N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have been explored for their antimicrobial and antitumor activities. Synthesized derivatives have shown potential in combating various microbial strains and cancer cell lines. For instance, certain pyrimidine derivatives exhibited notable antitumor activity against liver and breast cancer cell lines, while others demonstrated antimicrobial efficacy (Edrees & Farghaly, 2017), (Riyadh, 2011).
Antiasthma Potential
Research on triazolo[1,5-c]pyrimidines, closely related to the chemical structure , found them to be active as mediator release inhibitors, suggesting potential applications in antiasthma therapy. This discovery was made using the human basophil histamine release assay, indicating their potential in managing asthma symptoms (Medwid et al., 1990).
Radioligand Applications in Medical Imaging
Derivatives of triazolo[1,5-a]pyrimidine, related to the compound , have been developed as selective ligands for the translocator protein (18 kDa) and used in radiolabeling for PET imaging. This suggests their utility in advanced medical imaging techniques, particularly in neurological and oncological contexts (Dollé et al., 2008).
Affinity Towards Adenosine Receptors
Amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, which are structurally similar, have shown high affinity and selectivity for the A1 adenosine receptor subtype. This finding is significant for potential applications in neuropharmacology and the development of drugs targeting adenosine receptors (Betti et al., 1999).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN6OS/c20-13-3-7-15(8-4-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-1-5-14(21)6-2-12/h1-8,11H,9-10H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSJPDOAUXUMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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